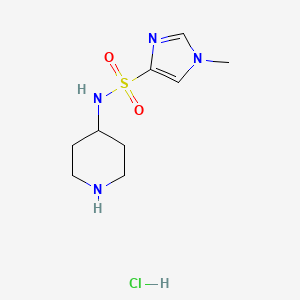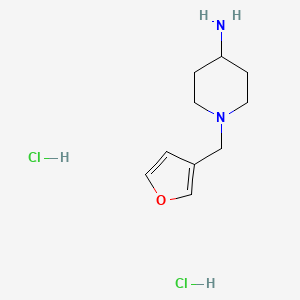
4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Evaluation
Compounds containing 4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid have been synthesized for their antibacterial properties. A study by Aziz‐ur‐Rehman et al. (2017) developed new derivatives via a series of reactions, ultimately screening them for antibacterial effectiveness. These compounds exhibited valuable antibacterial results, highlighting their potential in addressing bacterial resistance issues (Aziz‐ur‐Rehman et al., 2017).
Supramolecular Assemblies
The role of phenylboronic acids, including derivatives of this compound, in the formation of supramolecular assemblies was investigated. These assemblies are formed through O–H⋯N hydrogen bonds and have potential applications in molecular recognition and sensor technology. This study by Pedireddi and Seethalekshmi (2004) underlines the versatility of phenylboronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Pharmacological Screening
Research conducted by Rehman et al. (2019) synthesized 1,3,4-oxadiazole derivatives incorporating the this compound framework to explore their antibacterial and anti-enzymatic activities. This work demonstrated the compound's efficacy as moderate to excellent bacterial inhibitors, with specific derivatives showing significant anti-enzymatic activity against urease, an enzyme involved in various infections and diseases (Rehman et al., 2019).
Chemical Engineering Applications
Phenylboronic acid derivatives, by virtue of forming reversible complexes with polyols, have seen widespread application in fields ranging from self-regulated insulin delivery systems to tissue engineering and sensor systems. The versatility and utility of these compounds in pharmaceutical and chemical engineering underscore their potential for future development in various technological applications (Chu Liang-yin, 2006).
In Situ Imaging and Therapy
A novel application of phenylboronic acid-functionalized derivatives is in the development of nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. These nanorods, due to their unique fluorescence stability, biocompatibility, and two-photon fluorescence properties, offer new prospects in cancer diagnostics and therapeutics, highlighting the compound's role in advancing biomedical research (Li & Liu, 2021).
Wirkmechanismus
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Eigenschaften
IUPAC Name |
[4-(4-methylpiperidin-1-yl)sulfonylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVNTVVSGLEIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1473402.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473404.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473405.png)
![[4-Methyl-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473408.png)


![4-Methyl-2-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3-thiazole hydrochloride](/img/structure/B1473413.png)
![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)
![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
